molecular formula C20H23N5O2 B6532896 2-cyclopentyl-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]acetamide CAS No. 1021260-50-3

2-cyclopentyl-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]acetamide

Cat. No. B6532896
CAS RN: 1021260-50-3
M. Wt: 365.4 g/mol
InChI Key: BPKCOBXYOZNANT-UHFFFAOYSA-N
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Description

The compound “2-cyclopentyl-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]acetamide” is a complex organic molecule that contains a 1,2,4-triazole moiety . Triazole compounds are nitrogenous heterocyclic moieties and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring, which is a five-membered ring containing two carbon atoms and three nitrogen atoms . The exact structure would depend on the specific arrangement and bonding of these atoms.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. The 1,2,4-triazole moiety, for example, is known to participate in a variety of reactions due to its ability to form hydrogen bonds with different targets .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its specific molecular structure. For example, the presence of the 1,2,4-triazole moiety could influence its solubility, stability, and reactivity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities and pharmacokinetics. It’s important to note that while many triazole derivatives have therapeutic uses, they may also have potential side effects or toxicities .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization, and biological activities. In silico pharmacokinetic and molecular modeling studies could also be useful for predicting its behavior in biological systems .

properties

IUPAC Name

2-cyclopentyl-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c26-18(14-15-6-4-5-7-15)21-12-13-27-19-11-10-17-22-23-20(25(17)24-19)16-8-2-1-3-9-16/h1-3,8-11,15H,4-7,12-14H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKCOBXYOZNANT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopentyl-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]acetamide

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